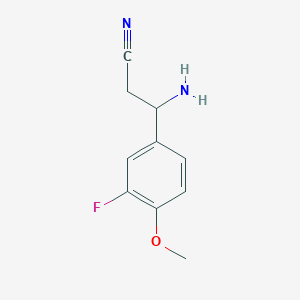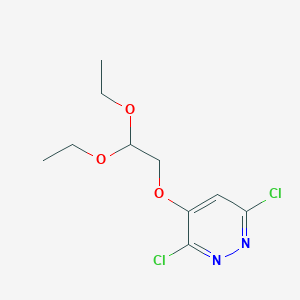
1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one is an organosilicon compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound features a tert-butyldimethylsilyl (TBDMS) group, which serves as a protective group for hydroxyl functionalities, and a chloropropanone moiety, which is reactive towards nucleophiles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one typically involves the reaction of 3-chloropropan-2-one with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The TBDMS group is introduced to protect the hydroxyl group, enhancing the compound’s stability .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .
化学反应分析
Types of Reactions: 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propanones.
Reduction: Formation of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropanol.
Oxidation: Formation of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropanoic acid.
科学研究应用
1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one primarily involves its reactivity towards nucleophiles and electrophiles. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. The chloropropanone moiety undergoes nucleophilic substitution, reduction, or oxidation, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group .
相似化合物的比较
1-((Trimethylsilyl)oxy)-3-chloropropan-2-one: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
1-((Tert-butyldimethylsilyl)oxy)-2-chloropropane: Similar structure but with a chlorine atom on the second carbon instead of the third.
1-((Tert-butyldimethylsilyl)oxy)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-((Tert-butyldimethylsilyl)oxy)-3-chloropropan-2-one is unique due to the presence of both the TBDMS protective group and the reactive chloropropanone moiety. This combination allows for selective protection and reactivity, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxy-3-chloropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO2Si/c1-9(2,3)13(4,5)12-7-8(11)6-10/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPLEGFNZNWIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)





![tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)

![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B13051699.png)


